

# Physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

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## Technical Guide: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

An In-depth Analysis of Physical and Spectroscopic Properties

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**, a key chiral building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental protocols, and logical workflows to support further research and application.

## Physical Properties

**(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** is a chiral alcohol that exists as a liquid at room temperature. Its physical characteristics are crucial for handling, storage, and reaction setup. The key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O	[1]
Molecular Weight	190.16 g/mol	[1]
Appearance	Clear colorless to pale yellow liquid	[2][3]
Boiling Point	233 °C at 760 mmHg106-107 °C at 8 mmHg	[4]
Density	1.237 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.458 - 1.460	[3][4]
Specific Optical Rotation	[α] <sup>20</sup> /D = -1.3° (c=1.00 g/100ml, MeOH)	[4]
Flash Point	98 °C (209 °F)	[4]
Storage Temperature	Room Temperature, Sealed in Dry	[4]

## Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**. The following sections detail its characteristic spectral data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data presented is for the closely related (S)-enantiomer, which is expected to have identical chemical shifts and coupling constants to the (R)-enantiomer in an achiral solvent.

<sup>1</sup>H NMR (Proton NMR) Data[5]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	d	8.0	2H	Aromatic (H-2, H-6)
7.50	d	8.0	2H	Aromatic (H-3, H-5)
4.98	q	6.4	1H	CH-OH
1.92	s	-	1H	OH
1.51	d	6.4	3H	CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon NMR) Data[5]

Chemical Shift ( $\delta$ ) ppm	Assignment
149.7 (approx.)	C-4 (Aromatic, attached to CF <sub>3</sub> )
126.0 (approx.)	C-1 (Aromatic, attached to CHOH)
125.4 (q, J $\approx$ 3.8 Hz)	C-3, C-5 (Aromatic)
124.2 (q, J $\approx$ 272 Hz)	CF <sub>3</sub>
70.0 (approx.)	CH-OH
25.2	CH <sub>3</sub>

Note: Precise carbon chemical shifts for the trifluoromethyl-substituted aromatic carbons can vary and exhibit splitting due to C-F coupling.

The FT-IR spectrum reveals the functional groups present in the molecule. The characteristic absorptions for an alcohol with an aromatic ring are expected.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3360	Broad	O-H stretch (alcohol)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1615	Medium	C=C stretch (aromatic ring)
~1325	Strong	C-F stretch (trifluoromethyl)
~1160, 1120	Strong	C-F stretch (trifluoromethyl)
~1070	Strong	C-O stretch (secondary alcohol)
~840	Strong	C-H bend (para-disubstituted aromatic)

Note: This is a representative spectrum based on data for similar aromatic alcohols.[5][6]

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For the (S)-enantiomer, a molecular ion peak and characteristic fragments are observed.[7][8]

m/z	Interpretation
190	[M] <sup>+</sup> (Molecular Ion)
175	[M - CH <sub>3</sub> ] <sup>+</sup>
145	[M - CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
127	[C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying analytical data.

- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

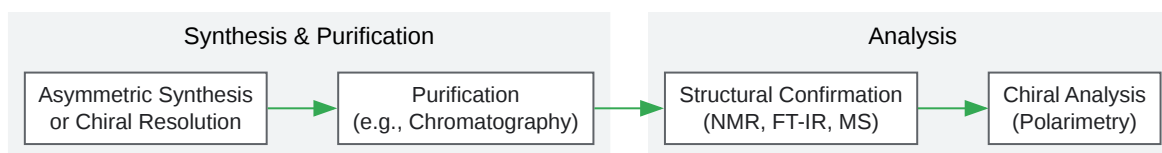
- Instrumentation: A 400 MHz or higher field NMR spectrometer.[\[5\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Protocol:
  - Acquire a one-dimensional proton spectrum.
  - Set spectral width to cover the range of -2 to 12 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
- $^{13}\text{C}$  NMR Protocol:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set spectral width to cover the range of 0 to 200 ppm.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR.
  - Process the data similarly to the  $^1\text{H}$  spectrum, referencing the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.
- Objective: To determine the specific rotation, confirming the enantiomeric purity of the (1R)-isomer.[\[9\]](#)
- Instrumentation: A polarimeter.
- Protocol:
  - Prepare a solution of the compound with a precisely known concentration (c), typically in g/100mL, using a suitable solvent like methanol.[\[4\]](#)
  - Calibrate the polarimeter with the pure solvent.

- Fill the sample cell of a known path length ( $l$ ) in decimeters (dm) with the prepared solution, ensuring no air bubbles are present.
- Measure the observed rotation ( $\alpha$ ) at a specific temperature (e.g., 20 °C) using a specific wavelength of light (typically the sodium D-line, 589 nm).
- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$ .<sup>[9]</sup>

## Visualizations

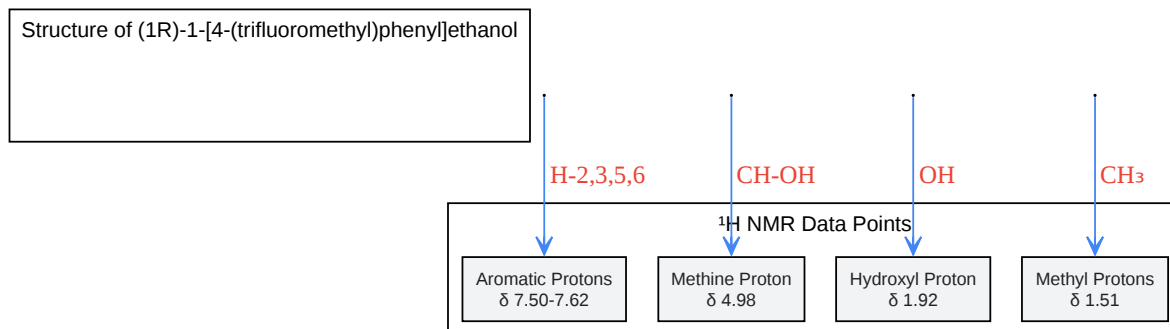
Diagrams help to visualize workflows and structural relationships, providing a clearer understanding of the analytical process.

Diagram 1: General Workflow for Characterization



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Caption: Diagram 1: A generalized workflow for the synthesis and analytical characterization of a chiral alcohol.

Diagram 2: Structure and Key  $^1\text{H}$  NMR Correlations[Click to download full resolution via product page](#)

Caption: Diagram 2: Correlation between the molecular structure and its characteristic  $^1\text{H}$  NMR signals.

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- To cite this document: BenchChem. [Physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350652#physical-and-spectroscopic-properties-of-1r-1-4-trifluoromethyl-phenyl-ethanol]

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